molecular formula C14H12F3IO3S B14139507 (4-Methylphenyl)(phenyl)iodonium triflate

(4-Methylphenyl)(phenyl)iodonium triflate

Cat. No.: B14139507
M. Wt: 444.21 g/mol
InChI Key: LMVQMQRVJKJVDX-UHFFFAOYSA-M
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Description

(4-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as arylating agents. The compound’s structure consists of a central iodine atom bonded to a phenyl group and a 4-methylphenyl group, with a triflate anion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with 4-methylphenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the purification steps.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is frequently used in the synthesis of iodonium salts.

    Solvents: Dichloromethane and acetonitrile are commonly used solvents for these reactions.

Major Products

The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to the substrate molecule .

Scientific Research Applications

(4-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodine atom to a nucleophilic substrate. This process is facilitated by the electrophilic nature of the iodine center, which makes it susceptible to nucleophilic attack. The triflate anion acts as a leaving group, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific combination of phenyl and 4-methylphenyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other diaryliodonium salts may not be as effective .

Properties

Molecular Formula

C14H12F3IO3S

Molecular Weight

444.21 g/mol

IUPAC Name

(4-methylphenyl)-phenyliodanium;trifluoromethanesulfonate

InChI

InChI=1S/C13H12I.CHF3O3S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

LMVQMQRVJKJVDX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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